N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Overview
Description
“N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide” is a complex organic compound. It contains a benzodioxol group, which is a common motif in many organic compounds and is known for its potential biological activity . The compound also contains a thiadiazol group, which is a type of heterocycle that is often found in pharmaceuticals .
Synthesis Analysis
The synthesis of compounds structurally similar to “N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.
Chemical Reactions Analysis
“N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.
Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.
Scientific Research Applications
Anticancer Activity
The core structure of this compound, particularly the 1,3-benzodioxol-5-yl moiety, has been associated with anticancer properties. Compounds with this structure have been designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The thiadiazolyl group could potentially be involved in cell cycle arrest and apoptosis induction in cancer cells.
Antimicrobial and Antiproliferative Activities
Derivatives of this compound have shown significant activity against human tumor cell lines and bacterial strains, suggesting dual potential as antimicrobial and anticancer agents. This indicates a broad pharmacological application, from treating infections to combating cancer.
Photodynamic Therapy Applications
The physical, optical, and photochemical properties of compounds related to N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide have highlighted their potential in cancer treatment through photodynamic therapy (PDT). Some derivatives exhibit high singlet oxygen quantum yields, a key factor for the effectiveness of PDT agents.
Synthetic Lethal Target in Mesenchymal Cancers
Research has identified a cancer-specific synthetic lethal interaction (SLI) between the paralogs CDS1 and CDS2. The essentiality of CDS2 for cell survival is observed in mesenchymal-like cancers, which express low levels of CDS1. This suggests that targeting CDS2 could be a therapeutic strategy, and compounds like CDS1_002489 might play a role in this context .
Lipid Homeostasis Disruption
The CDS1-2 SLI is accompanied by disruption of lipid homeostasis, including extensive accumulation of cholesterol esters and triglycerides, and induction of apoptotic cell death. Compounds like CDS1_002489 could be used to study these effects further and develop new therapeutic strategies .
Chemical Biology and Bioinformatics
The compound’s structure could serve as a template for further optimization to afford more active analogs. It can also be used in computational biology and bioinformatics to develop a comprehensive understanding of the structure–activity relationships of molecules with anticancer properties .
Mechanism of Action
Target of Action
The primary target of the compound CDS1_002489 is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis . It plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The mechanism of action of CDS1_002489 revolves around its capacity to bind to the active site of the CDS1 enzyme . This binding prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease .
Biochemical Pathways
The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The reduction in phosphatidylinositol can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . It’s important to note that the pharmacokinetics of a drug can significantly impact its efficacy and safety .
Result of Action
The inhibition of CDS1 and the subsequent disruption of the phosphatidylinositol signaling pathway can lead to therapeutic benefits in various diseases . For instance, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .
Future Directions
Future research could focus on further exploring the properties and potential applications of “N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide” and similar compounds. This could include more detailed studies of their synthesis, structure, reactivity, and biological activity .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-7-14-15-12(20-7)19-5-11(16)13-8-2-3-9-10(4-8)18-6-17-9/h2-4H,5-6H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZWRLDCQPYQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329176 | |
Record name | N-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
361184-99-8 | |
Record name | N-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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